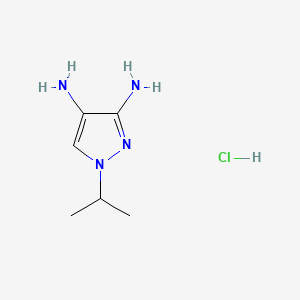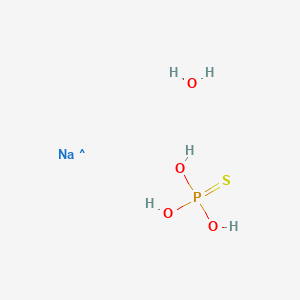
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium thiophosphate hydrate: is a chemical compound with the formula Na₃PO₃S·xH₂O. This compound is typically found in a crystalline form and is known for its various applications in analytical chemistry, pharmaceuticals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium thiophosphate hydrate can be synthesized through the reaction of sodium hydroxide with phosphorus pentasulfide in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, sodium thiophosphate hydrate is produced by reacting sodium carbonate with phosphorus pentasulfide, followed by crystallization from the aqueous solution. The process involves careful control of reaction parameters to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium thiophosphate hydrate can undergo oxidation reactions to form various sulfur-containing compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfur dioxide and phosphoric acid derivatives.
Reduction: Phosphine and related compounds.
Substitution: Alkyl thiophosphates and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium thiophosphate hydrate is used in the synthesis of various organophosphorus compounds and as a reagent in analytical chemistry for titration purposes .
Biology: In biological research, it is utilized as an anionic surfactant to assist in the dispersion of biological samples and as an antidote to cyanide poisoning .
Medicine: The compound finds applications in pharmaceutical formulations to enhance the solubility and stability of active ingredients .
Industry: Industrially, sodium thiophosphate hydrate is used in gold extraction processes, dechlorination of tap water, and maintenance of chlorine levels in swimming pools and aquaria .
Mécanisme D'action
The mechanism by which sodium thiophosphate hydrate exerts its effects involves its ability to interact with various molecular targets. For instance, in cyanide poisoning, it acts by converting cyanide to thiocyanate, which is less toxic and can be excreted by the body. The compound’s surfactant properties enable it to reduce surface tension, aiding in the dispersion of particles in solutions .
Comparaison Avec Des Composés Similaires
Sodium thiosulfate: Used in similar applications such as dechlorination and gold extraction.
Sodium sulfite: Another compound used for dechlorination and as a preservative.
Sodium phosphate: Commonly used in pharmaceuticals and food industry.
Uniqueness: Sodium thiophosphate hydrate is unique due to its specific combination of phosphorus and sulfur, which imparts distinct chemical properties and reactivity. Its ability to act as both a reducing and oxidizing agent, along with its surfactant properties, makes it versatile in various applications .
Propriétés
Formule moléculaire |
H5NaO4PS |
|---|---|
Poids moléculaire |
155.07 g/mol |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
Clé InChI |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES canonique |
O.OP(=S)(O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)
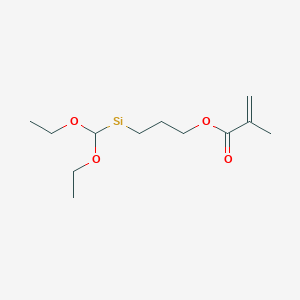
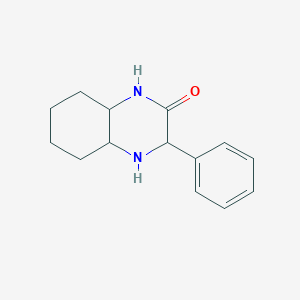
![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
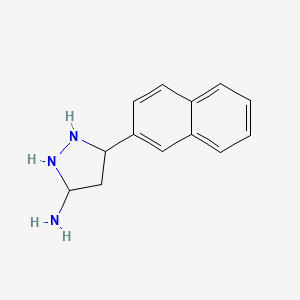
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
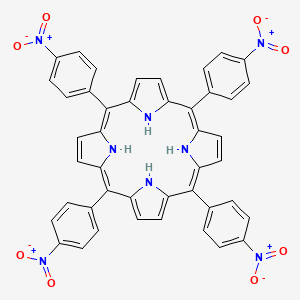
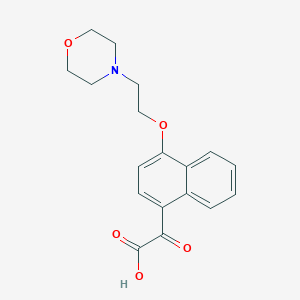
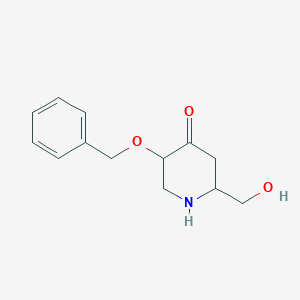
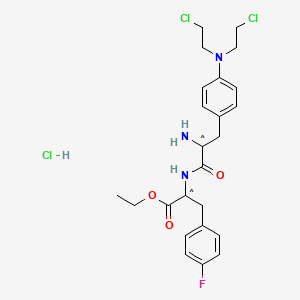
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
